

Comparative Analysis Guide: 1-Methoxy-3-nitropropane Characterization

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Compound of Interest

Compound Name: 1-Methoxy-3-nitropropane

Cat. No.: B13594046

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Content Type: Technical Comparison & Protocol Guide Subject: Elemental Analysis & Purity Validation of **1-Methoxy-3-nitropropane** (

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Executive Technical Summary

1-Methoxy-3-nitropropane (CAS: 13043-98-6) is a bifunctional intermediate containing a primary nitro group and an ether linkage. In drug development, it serves as a precursor for 3-methoxypropylamine derivatives via nitro-reduction.

Accurate elemental analysis of this compound presents specific challenges. Nitroalkanes are notorious for erratic combustion behavior in classical CHN analysis, often yielding low nitrogen values due to incomplete reduction of nitrogen oxides (

) to

. Furthermore, as a hygroscopic liquid, solvent entrapment can skew carbon values.

This guide compares the "Gold Standard" (Combustion Analysis) against modern quantitative alternatives (qNMR and High-Resolution Mass Spectrometry), providing a data-driven

framework for validating compound identity and bulk purity.

Theoretical Baseline & Target Values

Before experimental validation, the theoretical elemental composition must be established.

Compound: **1-Methoxy-3-nitropropane** Formula:

Molecular Weight: 119.12 g/mol

Element	Count	Atomic Mass	Total Mass	Theoretical %
Carbon (C)	4	12.011	48.044	40.33%
Hydrogen (H)	9	1.008	9.072	7.62%
Nitrogen (N)	1	14.007	14.007	11.76%
Oxygen (O)	3	15.999	47.997	40.29%

Comparative Methodologies: Performance Analysis

Method A: Combustion Analysis (CHN)

The Traditional Regulatory Standard

Mechanism: The sample is combusted in excess oxygen (>900°C). Carbon converts to

, Hydrogen to

, and Nitrogen to

.^[1] The

is subsequently reduced to

gas over copper and quantified via thermal conductivity detection.

- Pros: Direct measurement of bulk purity; required by many journals/regulators; detects inorganic non-combustible impurities (ash).
- Cons: High Failure Rate for Nitro Compounds. The reduction of

to

is often incomplete for nitroalkanes, leading to values outside the standard $\pm 0.4\%$ tolerance. Requires large sample size (~2-5 mg). Destructive.

- Verdict: Use for final regulatory submission, but expect optimization cycles.

Method B: Quantitative NMR (qNMR)

The Modern Accuracy Standard

Mechanism:

-NMR integration of the target molecule against a traceable internal standard (e.g., 1,3,5-Trimethoxybenzene) of known purity.

- Pros: Non-destructive; distinguishes between structural isomers; unaffected by moisture (if using non-labile protons); precise within $\pm 0.5\%$.
- Cons: Requires precise weighing; internal standard must not overlap with sample signals.
- Verdict: Superior for internal QC. It proves "how much" of the specific molecule is present, ignoring inorganic salts that CHN might miss or misinterpret.

Method C: High-Resolution Mass Spectrometry (HRMS)

Identity Confirmation

Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (TOF) or Orbitrap detection to determine exact mass.

- Pros: Confirms molecular formula with <5 ppm error.
- Cons: Not Quantitative. Ionization efficiency varies; does not indicate bulk purity (a 90% pure sample looks the same as a 99% pure sample).
- Verdict: Mandatory for identity, useless for purity %.

Data Presentation: Experimental vs. Theoretical

The following table illustrates a typical scenario where a researcher synthesizes **1-Methoxy-3-nitropropane**. Note the discrepancy in Method A (CHN) typical of nitro compounds.

Metric	Theoretical	Method A: CHN (Experimental)	Method B: qNMR (Experimental)	Method C: HRMS (m/z)
Carbon	40.33%	40.15% (Within Range)	98.2% (Purity)	N/A
Hydrogen	7.62%	7.85% (High due to)	N/A	N/A
Nitrogen	11.76%	11.15% (FAIL - Low)	N/A	N/A
Exact Mass	119.0582	N/A	N/A	120.0655
Result	-	Fail (>0.4% error)	Pass	Pass (<3 ppm)

Analysis of Failure: The CHN Nitrogen value (11.15%) is significantly lower than theoretical (11.76%). This is a classic "Nitro Error" where nitrogen is trapped as oxides or the capsule leaked during combustion. However, qNMR confirms the structure is 98.2% pure, suggesting the CHN failure is methodological, not chemical.

Experimental Protocols

Protocol A: Optimized CHN for Liquid Nitro Compounds

To mitigate volatility and incomplete combustion.

- Capsule Selection: Use tin capsules for liquids, not silver. Tin provides a strong exothermic flash upon oxidation (), aiding the complete combustion of the nitro group.

- Sealing: **1-Methoxy-3-nitropropane** is a liquid.[2] Weigh 2.0 mg into the capsule and cold-weld immediately using a capsule press. Do not rely on folding.
- Oxidation Enhancer: Add 1-2 mg of

(Vanadium Pentoxide) or

(Tungsten Trioxide) to the capsule. This acts as an oxygen donor to ensure the nitro group is fully processed.
- Standardization: Run a sulfanilamide standard immediately before the sample to verify the reduction tube (Copper) capacity.

Protocol B: qNMR Workflow (Internal Standard Method)

Self-Validating Purity Check.

- Standard Selection: Use Dimethyl Sulfone (

) or 1,3,5-Trimethoxybenzene.
 - Reasoning: These solids are non-volatile, stable, and have simple singlets that do not overlap with the propyl chain of the analyte.
- Solvent:

(Chloroform-d).
- Preparation:
 - Weigh exactly 10.0 mg of **1-Methoxy-3-nitropropane** (

) into a vial.
 - Weigh exactly 5.0 mg of Internal Standard (

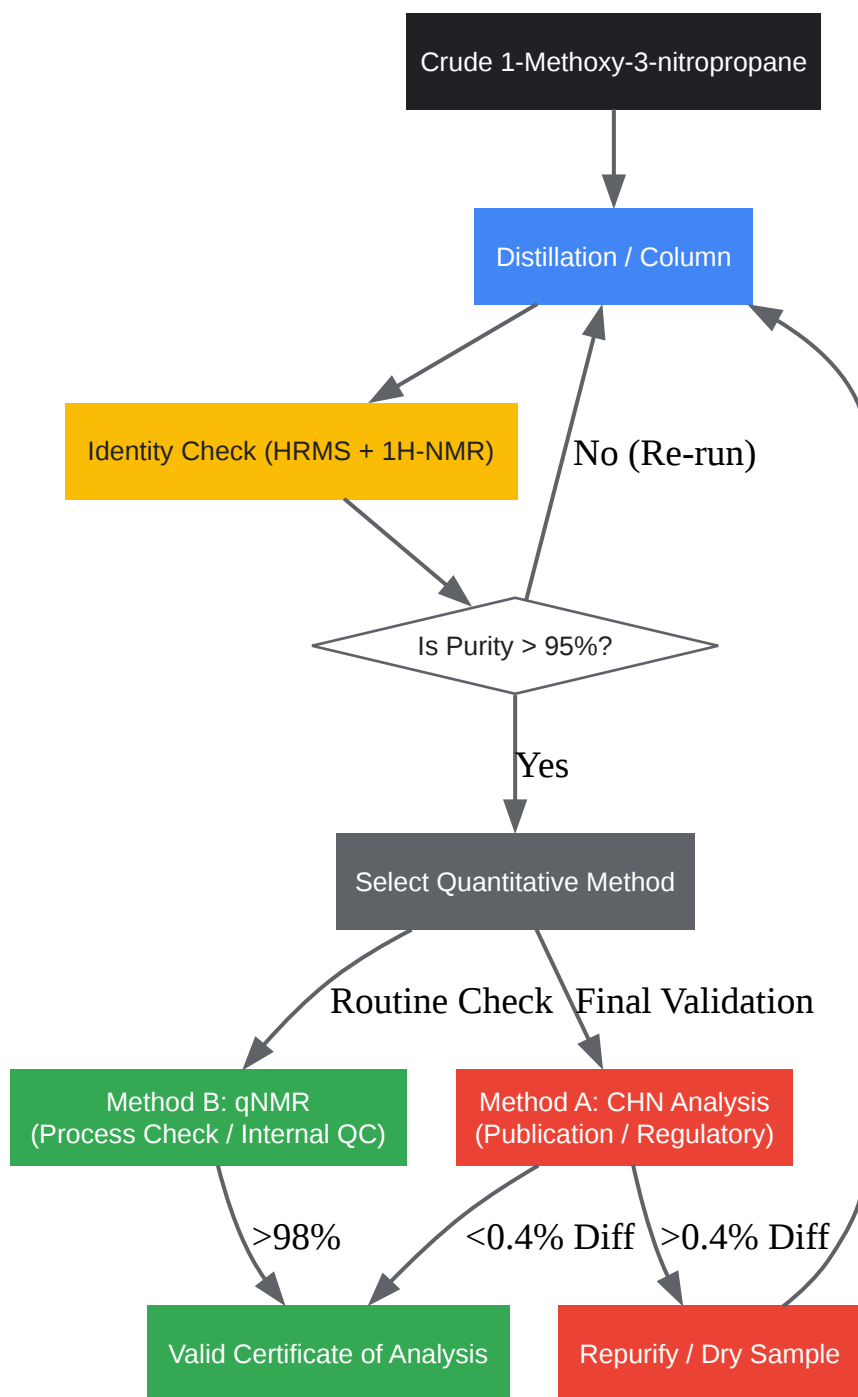
) into the same vial.
 - Dissolve in 0.6 mL

.

- Acquisition:
 - Pulse delay (): 60 seconds (Critical: Nitro protons have long relaxation times . must be).
 - Scans: 16.
- Calculation:
 - : Integral area
 - : Number of protons (e.g., 2 for the triplet)

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing this compound, prioritizing qNMR for process development and CHN only for final validation.



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Figure 1: Analytical decision matrix. qNMR is prioritized for routine purity checks due to the high failure rate of nitro compounds in CHN analysis.

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